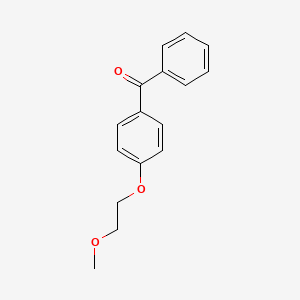

4-(2-Methoxyethoxy)benzophenone

描述

Structure

3D Structure

属性

分子式 |

C16H16O3 |

|---|---|

分子量 |

256.30 g/mol |

IUPAC 名称 |

[4-(2-methoxyethoxy)phenyl]-phenylmethanone |

InChI |

InChI=1S/C16H16O3/c1-18-11-12-19-15-9-7-14(8-10-15)16(17)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |

InChI 键 |

SAYQTIDGJLQQJG-UHFFFAOYSA-N |

规范 SMILES |

COCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

产品来源 |

United States |

Spectroscopic and Advanced Analytical Characterization of 4 2 Methoxyethoxy Benzophenone

Vibrational Spectroscopy (FTIR, Raman) for Structural Assignment

The FTIR spectrum of benzophenone (B1666685) and its derivatives is characterized by several key absorption bands. A very strong band observed in the FT-IR spectrum of a related benzophenone derivative at 1637 cm⁻¹ is attributed to the C=O stretching vibration. researchgate.net The carbonyl stretching vibrations in benzophenones typically appear in the 1660-1740 cm⁻¹ region. researchgate.net The precise position of this band can be influenced by the electronic effects of substituents on the phenyl rings.

Raman spectroscopy provides complementary information. For benzophenone, a sharp, intense C=O stretching vibration is observed at 1650 cm⁻¹ in the Raman spectrum. researchgate.net The analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule, including the characteristic vibrations of the phenyl rings and the ether linkage in the methoxyethoxy group.

Table 1: Key Vibrational Frequencies for Benzophenone Derivatives

| Functional Group | Technique | Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | FTIR | 1637 | researchgate.net |

| Carbonyl (C=O) | Raman | 1650 | researchgate.net |

| Aromatic Ring | FTIR | 1527 and 1479 | researchgate.net |

| Hydroxyl (O-H) | FTIR | 3367 (free), 3265 (chelated) | researchgate.net |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within the 4-(2-methoxyethoxy)benzophenone molecule. The benzophenone chromophore, which consists of two benzene rings attached to a carbonyl group, dictates the UV absorption characteristics. nih.gov

The conjugated system of benzophenone enables it to absorb UV radiation efficiently through π-π* and n-π* electronic transitions. nih.gov The UV spectrum of a benzophenone system has been shown to exhibit absorption bands at λmax values of 385, 287, 259, 234, and 204 nm. researchgate.net The solvent environment can influence the position and intensity of these absorption bands. For instance, the n→π electronic transitions show a progressive increase in absorption frequencies when moving from paraffin to alcohol and then to water as the solvent. researchgate.net The methoxyethoxy substituent on one of the phenyl rings can cause a shift in the absorption maxima compared to unsubstituted benzophenone due to its electronic donating effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For a related compound, 4-methoxybenzophenone (B1664615), the proton NMR spectrum shows signals corresponding to the aromatic protons and the methoxy protons. chemicalbook.com In the case of this compound, one would expect to see distinct signals for the protons on the two different phenyl rings, as well as signals for the methylene protons of the ethoxy group and the methyl protons of the methoxy group.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 4-methoxybenzophenone shows distinct signals for the carbonyl carbon, the carbon attached to the methoxy group, and the other aromatic carbons. rsc.org For this compound, the ¹³C NMR spectrum would be expected to show unique signals for each carbon atom in the molecule, including those in the methoxyethoxy side chain.

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Benzophenone

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 196.5 |

| Aromatic C-O | 143.3 |

| Aromatic C | 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2 |

| -CH₃ | 21.7 |

Data for 4-Methylbenzophenone for illustrative purposes. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of benzophenone derivatives. nih.gov

In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. For 2-hydroxy-4'-methoxybenzophenone, a related compound, the top peak in the GC-MS spectrum is observed at an m/z of 228, corresponding to its molecular weight. nih.gov The fragmentation pattern of this compound would likely involve cleavage at the ether linkages and the carbonyl group, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Thermal Analysis Techniques (TGA, DTA) for Material Stability

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are employed to evaluate the thermal stability of this compound.

TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs. Benzophenone derivatives have been shown to possess good thermal stability, with decomposition temperatures (Td), defined as the temperature at which 5% weight loss occurs, ranging from 360 °C to 424 °C for some derivatives. nih.gov TGA can provide valuable information about the material's stability under thermal stress. mdpi.com

DTA measures the difference in temperature between a sample and a reference material as a function of temperature, revealing information about phase transitions such as melting and crystallization.

Advanced Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power for the comprehensive characterization of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of benzophenone derivatives in various matrices. researchgate.netnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, allowing for the identification and quantification of individual components in a mixture. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique suitable for the analysis of volatile and semi-volatile compounds like benzophenone derivatives. ajpaonline.com It provides excellent separation and structural information.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a more specialized hyphenated technique that allows for the direct acquisition of NMR spectra of compounds separated by LC. This can be particularly useful for the unambiguous identification of components in a complex mixture without the need for isolation. researchgate.net

These advanced techniques provide a multi-faceted approach to the characterization of this compound, ensuring a thorough understanding of its chemical and physical properties.

Mechanistic Studies of 4 2 Methoxyethoxy Benzophenone in Photoinitiated Processes

Fundamental Principles of Photoinitiation by Benzophenone (B1666685) Derivatives

Benzophenone and its derivatives are classified as Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular bond cleavage upon irradiation to form free radicals, Type II photoinitiators operate through an intermolecular reaction with a co-initiator or synergist. The process is initiated by the absorption of ultraviolet (UV) light by the benzophenone derivative, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).

This excited singlet state is typically short-lived and undergoes a highly efficient process called intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). It is this triplet state that is the primary photoactive species in the subsequent chemical reactions. The general mechanism can be summarized as follows:

Photoexcitation: The benzophenone derivative (BP) absorbs a photon of UV light, leading to its excitation to the singlet state. BP + hν → ¹BP*

Intersystem Crossing: The excited singlet state rapidly converts to the triplet state. ¹BP* → ³BP*

Reaction with Co-initiator: The triplet state benzophenone then interacts with a hydrogen donor or an electron donor (co-initiator, SH) to generate radicals. ³BP* + SH → [BP-H]• + S•

These generated radicals (ketyl radical [BP-H]• and substrate radical S•) can then initiate polymerization or other chemical reactions.

The efficiency of a benzophenone derivative as a photoinitiator is dependent on several factors, including its UV absorption characteristics, the quantum yield of intersystem crossing, the lifetime of the triplet state, and its reactivity towards the co-initiator.

Electron Transfer and Hydrogen Abstraction Mechanisms

The interaction between the triplet-excited benzophenone derivative and a co-initiator can proceed through two primary mechanisms: hydrogen abstraction and electron transfer. The dominant pathway is largely determined by the nature of the co-initiator, particularly its ionization potential, and the solvent polarity.

Hydrogen Abstraction:

In the presence of a co-initiator with readily abstractable hydrogen atoms, such as alcohols or ethers, the triplet benzophenone can directly abstract a hydrogen atom to form a benzophenone ketyl radical and a radical derived from the co-initiator. This process is a hydrogen atom transfer (HAT) reaction. For 4-(2-Methoxyethoxy)benzophenone, the ether linkages in the substituent could potentially act as intramolecular hydrogen donors, although intermolecular abstraction from a separate co-initiator molecule is generally the primary pathway in photoinitiation systems.

The reactivity of the triplet state in hydrogen abstraction is influenced by its electronic configuration. Benzophenones typically have a lowest triplet state with n,π* character, which is highly reactive in hydrogen abstraction due to the localization of the excitation on the carbonyl group.

Electron Transfer:

When the co-initiator is an amine or another molecule with a low ionization potential, the initial interaction can be an electron transfer from the co-initiator to the triplet benzophenone. This results in the formation of a benzophenone radical anion and a co-initiator radical cation. This process is often followed by a proton transfer from the radical cation to the radical anion to yield the same ketyl radical and substrate radical as in the hydrogen abstraction mechanism. This two-step process is often referred to as a proton-coupled electron transfer (PCET).

Evidence suggests that for co-initiators like tertiary amines, the rate of quenching of the benzophenone triplet state correlates with the ionization potential of the amine, supporting an electron transfer mechanism youtube.com.

Radical Generation and Propagation Pathways

Following the initial hydrogen abstraction or electron transfer/proton transfer step, a pair of radicals is generated: the benzophenone ketyl radical and a radical from the co-initiator. These radicals are the key species that initiate the subsequent chemical reactions, most notably polymerization.

The primary pathways for these radicals include:

Initiation of Polymerization: The radical derived from the co-initiator (S•) is often the primary species that initiates the polymerization of monomers, such as acrylates or methacrylates. S• + M → S-M•

Chain Propagation: The newly formed monomer radical then adds to another monomer molecule, propagating the polymer chain. S-M• + M → S-M-M•

Termination: The polymerization process is terminated by the combination of two radical species or by disproportionation reactions. The benzophenone ketyl radical can also participate in termination steps.

The general mechanism of hydrogen abstraction by an excited ketone leading to radical generation is a well-established principle in photochemistry youtube.com.

Influence of Substituents on Photoactivity and Quantum Yields

The photochemical behavior of benzophenone can be significantly altered by the introduction of substituents on its aromatic rings. These substituents can influence the molecule's absorption spectrum, the energy and nature of its excited states, and its reactivity.

The 4-(2-Methoxyethoxy) group on the benzophenone core is an electron-donating group. The presence of such a group at the para position can have several effects:

UV Absorption: Electron-donating groups can cause a bathochromic (red) shift in the UV absorption spectrum, meaning the molecule can be excited by longer wavelength light. This can be advantageous in certain applications.

Nature of the Excited State: Substituents can influence the character of the lowest excited triplet state. While benzophenone itself has a lowest triplet state of n,π* character, which is highly reactive in hydrogen abstraction, strong electron-donating groups can lower the energy of the π,π* triplet state. If the π,π* state becomes the lowest triplet state, the photoreactivity in hydrogen abstraction reactions can be significantly reduced.

Quantum Yield: The quantum yield of a photochemical reaction is the fraction of absorbed photons that result in a specific chemical event. Substituents can affect the quantum yield of intersystem crossing and the efficiency of the subsequent reaction with the co-initiator. The effect of alkoxy substituents on the fluorescence quantum yields of related systems has been shown to be significant, which can be attributed to changes in the rates of radiative and non-radiative decay pathways nih.gov.

| Benzophenone Derivative | Substituent | Effect on Photoreduction Rate |

|---|---|---|

| Benzophenone | -H | Reference |

| 4-Methylbenzophenone | -CH₃ (weakly electron-donating) | Similar to Benzophenone |

| 4-Methoxybenzophenone (B1664615) | -OCH₃ (electron-donating) | May decrease rate due to π,π* character |

| This compound | -O-CH₂CH₂-OCH₃ (electron-donating) | Expected to be similar to 4-methoxybenzophenone |

This table provides a qualitative comparison based on general principles of substituent effects on benzophenone photochemistry. Actual rates would depend on specific reaction conditions.

Time-Resolved Spectroscopy for Excited State Dynamics

To gain a deeper understanding of the mechanistic pathways in photoinitiated processes, it is essential to study the transient species involved, such as the excited singlet and triplet states and the radical intermediates. Time-resolved spectroscopy is a powerful tool for this purpose.

Femtosecond Transient Absorption (fs-TA): This technique allows for the direct observation of the initially formed excited singlet state and its decay, as well as the rise of the triplet state. This provides information on the timescale of intersystem crossing.

Nanosecond Transient Absorption (ns-TA): Due to the longer lifetime of the triplet state, ns-TA is well-suited for studying its properties and its reactions with co-initiators. The formation and decay of the benzophenone ketyl radical can also be monitored. Time-resolved spectroscopy has been employed to investigate the photoredox reactions of benzophenone derivatives, providing insights into the intermediates and transient species involved ntu.edu.sg.

Time-Resolved Resonance Raman (TR³): This technique provides structural information about the transient species, helping to confirm their identities.

By combining these techniques, a detailed picture of the excited-state dynamics can be constructed, from the initial absorption of light to the final generation of initiating radicals. For benzophenone and its derivatives, such studies have been crucial in elucidating the mechanisms of photoinitiation. While specific time-resolved spectroscopic data for this compound is not widely published, the techniques described are the standard methods used to investigate such compounds.

| Spectroscopic Technique | Timescale | Information Obtained |

|---|---|---|

| Femtosecond Transient Absorption | Femtoseconds to Picoseconds | Formation and decay of excited singlet states, intersystem crossing dynamics. |

| Nanosecond Transient Absorption | Nanoseconds to Microseconds | Triplet state lifetime, quenching by co-initiators, formation and decay of ketyl radicals. |

| Time-Resolved Resonance Raman | Nanoseconds to Microseconds | Vibrational (structural) information of transient species like triplet states and radicals. |

This table summarizes the application of various time-resolved spectroscopic techniques in studying photoinitiated processes.

Applications of 4 2 Methoxyethoxy Benzophenone in Materials Science and Polymer Chemistry

Photoinitiator Systems for Polymerization and Curing

4-(2-Methoxyethoxy)benzophenone belongs to the benzophenone (B1666685) family, which are well-known Type II photoinitiators. nih.govpolymerinnovationblog.com Unlike Type I photoinitiators that undergo direct cleavage upon UV irradiation, Type II initiators require a co-initiator, typically a hydrogen donor like an amine, to generate the free radicals that initiate polymerization. nih.govpolymerinnovationblog.com The process begins with the absorption of UV light, which excites the benzophenone derivative to a triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radicals that can initiate the polymerization of monomers. researchgate.net

UV-Curable Coatings, Inks, and Adhesives

The primary application of this compound is as a photoinitiator in UV-curable formulations for coatings, inks, and adhesives. guidechem.comspecialchem.com This technology offers significant advantages over traditional thermal curing methods, including rapid cure speeds, often within seconds at room temperature, and the absence of volatile organic solvents. radtech.org These characteristics lead to increased production throughput and reduced environmental impact. radtech.org

In the printing industry, benzophenone derivatives are used in UV-curable inks to enhance printing speed and lower energy consumption. guidechem.com They are also integral to the formulation of UV-curable adhesives used in electronics assembly and medical device manufacturing. specialchem.com The effectiveness of the curing process can be analyzed using techniques like Photo-Differential Scanning Calorimetry (Photo-DSC), which measures the heat flow during UV exposure to determine the curing enthalpy and reaction kinetics. radtech.org

However, a notable concern with low molecular weight photoinitiators like benzophenone and its derivatives is their potential to migrate from packaging materials into food products. nih.govcorkindustries.comresearchgate.net This has led to the development of polymeric and polymerizable photoinitiators to mitigate such migration. researchgate.netgoogle.com

Formulation Chemistry and Performance Optimization

The performance of a UV-curable system depends on the careful selection and combination of its components. Key elements in these formulations include monomers, oligomers, photoinitiators, and additives. google.com The choice of photoinitiator and co-initiator is critical for achieving desired properties such as surface cure and depth of cure. specialchem.comgoogle.com

For instance, the combination of a tertiary amine with an acid-functional photoinitiator can enable rapid curing of water-based UV formulations using low-dosage UV LED light sources. google.com The concentration of the photoinitiator is also a crucial factor, with typical ranges being between 0.01% and 50% by weight in the radiation-curable composition. google.com

Researchers have synthesized various benzophenone-based polymeric photoinitiators to improve performance and reduce migratability. researchgate.net Studies have shown that polymeric photoinitiators can exhibit higher UV absorption and photoinitiating efficiency compared to their small-molecule counterparts like benzophenone. researchgate.net The molecular weight and the position of the benzophenone moiety within the polymer chain can also influence the photoinitiation activity. researchgate.net

Role in Advanced Polymer Synthesis

Beyond its use in curing applications, this compound and similar structures play a role in more advanced polymer synthesis techniques, enabling the creation of complex polymer architectures.

Controlled Radical Polymerization Initiation

Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis by allowing for precise control over molecular weight, polydispersity, and polymer architecture. cmu.eduresearchgate.net While benzophenone itself is not a primary initiator for common CRP methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the principles of photoinitiation can be adapted. nih.govepa.gov

Free radical polymerization, in general, offers the advantage of being applicable to a wide range of vinyl monomers under relatively mild conditions. researchgate.net The unique aspect of UV-initiated polymerization is the high degree of control over the generation of free radicals, which are only formed upon exposure to UV radiation. polymerinnovationblog.com This temporal control is a significant advantage over thermally-activated systems. polymerinnovationblog.com

Grafting and Crosslinking Processes in Polymer Architectures

Benzophenone and its derivatives are extensively used for photo-grafting and crosslinking of polymers. researchgate.netmdpi.comweebly.com The mechanism involves the UV-excited benzophenone abstracting hydrogen atoms from a polymer backbone, creating radical sites on the polymer. researchgate.net These surface radicals can then initiate the polymerization of a monomer, leading to the "grafting" of new polymer chains onto the existing backbone. researchgate.net This technique is a versatile method for modifying the surface properties of materials. researchgate.net

Similarly, benzophenone-mediated hydrogen abstraction can lead to the formation of crosslinks between polymer chains, forming a network structure. mdpi.comnih.gov This is particularly useful for creating hydrogels and surface-attached polymer networks. mdpi.comnih.govresearchgate.net The efficiency of crosslinking can be dependent on factors such as the benzophenone content, the wavelength of UV irradiation, and the energy dose applied. mdpi.comnih.govresearchgate.net For example, some studies have shown that for certain polymers, crosslinking is more efficient at 254 nm, while for others, 365 nm is the optimal wavelength. mdpi.comnih.govresearchgate.net

Integration into Functional Materials

The ability of this compound and related compounds to initiate polymerization and crosslinking under UV light makes them valuable for the creation of various functional materials.

Benzophenone-containing polymers have been synthesized for applications such as surface-attached polymer networks and hydrogels. mdpi.com These materials can be designed to have specific properties and functionalities. The integration of benzophenone moieties into the polymer structure allows for post-polymerization modification and crosslinking via UV irradiation. mdpi.com

In the context of food packaging, while the migration of benzophenone derivatives is a concern, they are also used to cure inks and coatings on materials like cardboard and paper. nih.govresearchgate.net The development of less-migratable, polymeric photoinitiators is a key area of research to ensure the safety of such packaging materials. researchgate.netgoogle.com

Below is a table summarizing the key applications and functions of this compound and related compounds in materials science and polymer chemistry.

| Application Area | Specific Use | Function of Benzophenone Derivative |

| Coatings, Inks, Adhesives | UV-curable formulations | Photoinitiator for rapid polymerization and curing. guidechem.comspecialchem.com |

| Advanced Polymer Synthesis | Controlled Radical Polymerization | Provides temporal control over free radical generation. polymerinnovationblog.com |

| Polymer Modification | Grafting and Crosslinking | Initiates grafting of new polymer chains and forms crosslinked networks. researchgate.netmdpi.com |

| Functional Materials | Surface-attached networks, hydrogels | Integrated into polymer backbones for UV-induced crosslinking. mdpi.com |

| Food Packaging | Curing of printing inks | Photoinitiator for inks on packaging materials. nih.govresearchgate.net |

Low Migration Photoinitiator Development

One of the significant challenges in the use of traditional, small-molecule photoinitiators like benzophenone is their tendency to migrate. bohrium.comresearchgate.net This migration can lead to the leaching of unreacted initiator molecules and their byproducts from the cured polymer, a critical concern in applications such as food packaging and medical devices. researchgate.netigmresins.com The development of low migration photoinitiators is therefore a key area of research, and this compound serves as a valuable building block in this endeavor.

The primary strategy to reduce migration is to increase the molecular weight of the photoinitiator. researchgate.net By incorporating the benzophenone chromophore into a larger molecular structure, its volatility and mobility within the polymer matrix are significantly reduced. researchgate.net Research has demonstrated the synthesis of macromolecular photoinitiators based on benzophenone derivatives, which exhibit lower migration potential compared to their smaller counterparts. researchgate.netresearchgate.net

Another approach involves the introduction of polymerizable groups into the photoinitiator molecule. bohrium.comradtech.org This allows the photoinitiator to become covalently bound to the polymer network during the curing process, effectively immobilizing it. radtech.org While research has explored various polymerizable groups, the modification of benzophenone derivatives to include such functionalities is a promising route to creating low-migration systems. bohrium.comradtech.org

The following table summarizes key characteristics of low-migration photoinitiator strategies:

| Strategy | Mechanism | Key Advantage |

| Increased Molecular Weight | Reduces volatility and mobility of the photoinitiator. | Lower potential for migration from the cured polymer. researchgate.net |

| Polymer-Bound | Covalently incorporates the photoinitiator into the polymer network. | Minimizes migration by creating a permanent bond. radtech.org |

Polymer-Bound Photoinitiators

Building upon the concept of low migration, polymer-bound photoinitiators represent a significant advancement in UV curing technology. radtech.org In this approach, the photoactive moiety, such as the benzophenone group in this compound, is chemically attached to a polymer backbone. radtech.orgsigmaaldrich.com This creates a macromolecular photoinitiator with inherently low volatility and migratory potential. radtech.org

The synthesis of such polymer-bound systems can be achieved through various polymerization techniques. mdpi.comnih.gov For instance, a monomer containing the benzophenone functionality can be copolymerized with other monomers to create a polymer with integrated photoinitiating capabilities. mdpi.com Ring-opening metathesis polymerization (ROMP) is one such method that has been successfully employed to create polymers containing benzophenone. mdpi.comnih.gov

The advantages of using polymer-bound photoinitiators are manifold. They offer a solution to the migration issues associated with low molecular weight photoinitiators, making them suitable for sensitive applications. radtech.org Furthermore, the localization of the photoinitiator on the polymer chain can influence the curing process and the final properties of the material. nih.gov

Advanced Composite Materials

The principles of photopolymerization, often initiated by compounds like this compound, are fundamental to the creation of advanced composite materials. nih.govresearchgate.net These materials, which consist of a polymer matrix reinforced with a filler, are widely used in various industries, including dentistry and aerospace. nih.govresearchgate.net

In the context of dental composites, photoinitiators are crucial for the light-curing process that solidifies the resin-based material. nih.govresearchgate.net While camphorquinone (B77051) has traditionally been a common photoinitiator in this field, research continues to explore alternative and supplementary photosensitizers to enhance properties like the degree of conversion and color stability. nih.govnih.gov Benzophenone derivatives, due to their photochemical properties, are considered in the development of new photoinitiating systems for these applications. nih.gov

The performance of a composite material is not only dependent on the properties of the polymer matrix and the reinforcing filler but also on the efficiency of the polymerization process. The choice of photoinitiator and any co-initiators plays a critical role in determining the final mechanical properties, such as hardness and water sorption, of the composite. nih.gov

UV Absorption and Stabilization Functions in Non-Biological Systems

Beyond its role as a photoinitiator, the benzophenone structure inherent in this compound provides significant functionality as a UV absorber and stabilizer for various materials. uvabsorber.comuvabsorber.com The ability of benzophenones to absorb harmful UV radiation makes them valuable additives for protecting polymers and coatings from photodegradation. everlight-uva.comspecialchem.com

When incorporated into a material, benzophenone derivatives can absorb UV light and dissipate the energy as heat, thereby preventing the radiation from breaking down the polymer chains. chambot.com This mechanism helps to maintain the color, gloss, and physical properties of the material over extended periods of exposure to sunlight. everlight-uva.com

The effectiveness of a UV absorber is dependent on its absorption spectrum. Benzophenones typically exhibit strong absorption in the UV-B and part of the UV-A range. uvabsorber.com The specific substitutions on the benzophenone ring, such as the methoxyethoxy group in this compound, can influence the absorption characteristics and compatibility with different polymer systems. chambot.comgoogle.com

For enhanced protection, UV absorbers like benzophenones are often used in conjunction with other light stabilizers, such as hindered amine light stabilizers (HALS). uvabsorber.com This synergistic approach provides comprehensive protection against the damaging effects of UV radiation and improves the long-term durability of the material. uvabsorber.com The following table outlines the function and benefits of benzophenone-based UV absorbers.

| Function | Mechanism of Action | Key Benefits |

| UV Absorption | Absorbs UV radiation and dissipates it as heat. chambot.com | Protects polymers from photodegradation. everlight-uva.com |

| Stabilization | Prevents the breakdown of polymer chains. | Maintains material properties like color and gloss. everlight-uva.com |

Theoretical and Computational Investigations of 4 2 Methoxyethoxy Benzophenone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like 4-(2-methoxyethoxy)benzophenone. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating molecular geometries, orbital energies, and the distribution of electron density.

For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms. Key structural parameters that would be determined include the dihedral angle between the two phenyl rings and the conformation of the methoxyethoxy substituent. In substituted benzophenones, the twist angle between the phenyl rings is a critical factor influencing conjugation and electronic properties.

Once the geometry is optimized, calculations can reveal important electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For instance, in many benzophenone (B1666685) derivatives, the HOMO is localized on the electron-rich phenyl ring, while the LUMO is centered on the carbonyl group and the adjacent phenyl ring. The presence of the electron-donating methoxyethoxy group at the 4-position is expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to unsubstituted benzophenone.

Natural Bond Orbital (NBO) analysis is another valuable computational tool that would be employed to study the electronic structure. NBO analysis provides insights into charge distribution on individual atoms, hybridization, and intramolecular charge transfer interactions. For this compound, NBO analysis would quantify the delocalization of electron density from the oxygen atoms of the methoxyethoxy group towards the benzophenone core, providing a deeper understanding of the substituent's electronic effect.

Table 1: Hypothetical Data Table of Calculated Electronic Properties of this compound

| Property | Calculated Value (Hypothetical) | Method/Basis Set |

| Ground State Energy | -X Hartrees | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | -Y eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -Z eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | (Y-Z) eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | D Debyes | DFT/B3LYP/6-311++G(d,p) |

Note: This table is for illustrative purposes only, as specific calculated data for this compound is not available.

Prediction of Spectroscopic Properties (UV-Vis, IR, NMR)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be compared with experimental data for validation of the computational model.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of organic molecules. For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations would likely show π→π* and n→π* transitions characteristic of the benzophenone chromophore. The methoxyethoxy substituent is expected to cause a bathochromic (red) shift in the π→π* transition compared to unsubstituted benzophenone due to its electron-donating nature.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations provide a theoretical IR spectrum, where the positions and intensities of the absorption bands correspond to specific vibrational modes of the molecule. Key vibrational modes for this molecule would include the C=O stretching of the ketone, C-O-C stretching of the ether linkages, and various aromatic C-H and C=C stretching and bending modes. Comparing the calculated spectrum with an experimental one can help in the assignment of the observed vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted chemical shifts can be invaluable for interpreting experimental NMR data and confirming the molecular structure.

Table 2: Hypothetical Data Table of Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Shift (Hypothetical) | Assignment |

| UV-Vis (λmax) | ~280 nm | π→π* transition |

| UV-Vis (λmax) | ~340 nm | n→π* transition |

| IR (cm⁻¹) | ~1650 cm⁻¹ | C=O stretch |

| IR (cm⁻¹) | ~1250, 1100 cm⁻¹ | C-O-C stretch |

| ¹³C NMR (ppm) | ~195 ppm | C=O carbon |

| ¹H NMR (ppm) | ~7.2-7.8 ppm | Aromatic protons |

| ¹H NMR (ppm) | ~3.5-4.2 ppm | Methoxyethoxy protons |

Note: This table is for illustrative purposes only and represents typical ranges for similar structures.

Modeling of Reactivity and Photochemical Pathways

Computational chemistry provides powerful tools to model the reactivity and photochemical behavior of molecules. For this compound, this would involve exploring its ground-state reactivity and its behavior upon exposure to light.

The electronic properties calculated, such as the HOMO and LUMO energies and the molecular electrostatic potential (MEP) map, can predict the most likely sites for chemical reactions. The MEP map visually represents the electron density distribution, with red regions indicating electron-rich areas (prone to electrophilic attack) and blue regions indicating electron-poor areas (prone to nucleophilic attack). For this molecule, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be electron-poor.

Benzophenones are well-known for their photochemical reactivity, particularly their ability to undergo photoreduction in the presence of a hydrogen donor. Upon absorption of UV light, benzophenone is excited to a singlet state, which then efficiently undergoes intersystem crossing to a triplet state. This triplet state can abstract a hydrogen atom from a suitable donor. Computational modeling can be used to study the energies of these excited states and the transition states for hydrogen abstraction. The presence of the methoxyethoxy group may influence the lifetime and reactivity of the triplet state.

Furthermore, computational methods can be used to explore other potential photochemical pathways, such as photodegradation or the formation of other photoproducts. By calculating the reaction energies and activation barriers for various potential pathways, a theoretical prediction of the most likely photochemical fate of the molecule can be made.

Structure-Reactivity Relationships and Design of Novel Analogues

By systematically studying the effects of different substituents on the benzophenone core, computational chemistry can establish structure-reactivity relationships. For example, by replacing the methoxyethoxy group with other substituents (e.g., electron-withdrawing groups, other alkoxy groups of varying chain lengths), one could computationally screen for analogues with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies on benzophenone derivatives have been performed to correlate their physicochemical properties with biological activities. nih.gov While no specific QSAR studies on this compound were found, a general approach would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of analogues and then using statistical methods to build a model that predicts their activity.

For the design of novel analogues, computational tools can be used to predict properties such as absorption spectra, photochemical stability, and reactivity. For instance, if the goal is to design a more efficient photoinitiator, one might look for substituents that shift the absorption maximum to longer wavelengths and enhance the reactivity of the triplet state. In silico screening of a virtual library of analogues can significantly reduce the time and cost of experimental synthesis and testing by prioritizing the most promising candidates.

Chemical Degradation and Environmental Fate Studies of 4 2 Methoxyethoxy Benzophenone Non Biological Pathways

Photodegradation Mechanisms in Chemical Environments

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the removal of many organic pollutants from aquatic environments. This process can occur through direct absorption of light or via indirect, photosensitized reactions.

Direct photolysis occurs when a chemical absorbs solar radiation and undergoes a transformation. Benzophenone-type UV filters are designed to be photostable to effectively absorb UV radiation. mdpi.com However, they can still undergo slow direct phototransformation. unito.it For instance, studies on Benzophenone-3 (BP-3) have shown that it has a low quantum yield for photolysis, indicating a slow rate of direct degradation under sunlight. nih.gov The rate of direct photolysis is often assumed to follow pseudo-first-order kinetics. mdpi.comoecd.org While specific data for 4-(2-Methoxyethoxy)benzophenone is not available, its structural similarity to other benzophenones suggests it would also absorb UV light and be susceptible to direct photolysis, although likely at a slow rate.

Indirect or photosensitized degradation involves reactive species generated by other light-absorbing substances in the environment, such as chromophoric dissolved organic matter (CDOM), nitrate, and bicarbonate. These reactive species include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet states of CDOM (³CDOM*). nih.gov

For related compounds like BP-3, reactions with hydroxyl radicals and triplet CDOM are considered major pathways for phototransformation in surface waters. nih.gov The reaction with •OH tends to dominate in waters with low dissolved organic carbon (DOC), while reaction with ³CDOM* is more significant at high DOC levels. nih.gov Benzophenones themselves can also act as photosensitizers, promoting the degradation of other organic compounds through the generation of reactive intermediates from their excited triplet state. mdpi.com Given its benzophenone (B1666685) core, this compound is expected to be susceptible to degradation by these reactive species.

Chemical Transformation Pathways (e.g., Oxidation, Hydrolysis, Chlorination)

Apart from photodegradation, benzophenones can be transformed through various chemical reactions in the environment and during water treatment processes.

Oxidation: Advanced Oxidation Processes (AOPs), such as UV/H₂O₂, are effective in degrading benzophenone derivatives. mdpi.comnih.gov These processes generate highly reactive hydroxyl radicals that can attack the aromatic rings and the ketone group, leading to hydroxylation, carboxylation, and eventual ring cleavage. mdpi.com This results in the mineralization of the compound to CO₂ and water. mdpi.com For example, the degradation of BP-4 by UV/H₂O₂ and UV/TiO₂ follows pseudo-first-order kinetics, with the UV/H₂O₂ process being significantly faster. nih.gov

Hydrolysis: While hydrolysis can be a degradation pathway for some organic compounds, benzophenones are generally stable to hydrolysis under typical environmental conditions due to the robust ether and carbon-carbon bonds. However, degradation products formed through other pathways, such as ester intermediates from oxidation, can subsequently undergo hydrolysis. nih.gov

Chlorination: During disinfection of drinking water or wastewater, chlorination can lead to the transformation of benzophenones. Studies on BP-4 have shown that chlorination can result in chlorine substitution on the aromatic rings, forming mono-, di-, and tri-chlorinated analogs. nih.gov Other identified pathways include Baeyer-Villiger type oxidation, which converts the ketone to an ester, followed by hydrolysis. nih.gov The degradation of BP-4 by chlorine follows first-order reaction kinetics. nih.gov

Formation and Identification of Chemical Degradation Products

The degradation of benzophenones leads to the formation of various transformation products. The identification of these products is crucial for understanding the complete environmental fate and potential toxicity.

During the UV/H₂O₂ treatment of benzophenone (BP) and 4,4'-dihydroxy-benzophenone (HBP), a number of degradation products have been identified, including hydroxylated derivatives (mono-, di-, and tri-hydroxylated), benzoic acid, and smaller molecular compounds like glycolic acid, oxalic acid, and malonic acid resulting from ring cleavage. mdpi.com

In the chlorination of BP-4, ten different products were identified, including chlorinated BP-4 analogs, phenyl ester derivatives, and subsequent phenolic and benzoic products from hydrolysis. nih.gov One persistent by-product was noted in a study on BP-4 degradation by chlorine. nih.gov The degradation of BP-3 via reaction with hydroxyl radicals has been shown to produce intermediates such as benzoic acid and benzaldehyde. nih.gov The degradation of octocrylene, another UV filter, can lead to the formation of benzophenone through a retro-aldol condensation. researchgate.netnih.gov

Table 1: Potential Degradation Products of Benzophenones based on Studies of Related Compounds

| Degradation Process | Parent Compound Studied | Identified Degradation Products |

|---|---|---|

| Oxidation (UV/H₂O₂) | Benzophenone (BP), 4,4'-dihydroxy-benzophenone (HBP) | Hydroxylated derivatives, Benzoic acid, Glycolic acid, Oxalic acid, Malonic acid mdpi.com |

| Oxidation (•OH) | Benzophenone-3 (BP-3) | Benzoic acid, Benzaldehyde, Methylated derivatives nih.gov |

Environmental Transport and Persistence in Abiotic Systems

The environmental transport and persistence of a chemical are influenced by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), which indicates its tendency to sorb to organic matter in soil and sediment. nih.gov Benzophenones are generally lipophilic molecules with a range of water solubilities and are often detected in various environmental compartments including river water, seawater, and wastewater. nih.gov

Their persistence in the environment is a balance between their introduction rate and their degradation rate through processes like photodegradation and biodegradation. nih.gov While designed to be photostable, studies have shown that benzophenones do degrade in the environment, with estimated half-lives in surface waters ranging from days to weeks depending on conditions like water depth, season, and the concentration of photosensitizers. mdpi.comnih.gov Compounds that are resistant to degradation can persist in the environment and undergo long-range transport. nih.gov Due to their widespread use and detection in various environmental matrices, benzophenones are considered contaminants of emerging concern. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzophenone |

| Benzophenone-3 (BP-3, Oxybenzone) |

| Benzophenone-4 (BP-4, Sulisobenzone) |

| 4,4'-dihydroxy-benzophenone (HBP) |

| Benzoic acid |

| Benzaldehyde |

| Glycolic acid |

| Oxalic acid |

| Malonic acid |

Future Research Directions and Emerging Applications

Development of Next-Generation Benzophenone (B1666685) Photoinitiators

The field of photopolymerization is continually seeking new photoinitiators with enhanced efficiency, lower migration, and improved performance under various curing conditions. Future research on 4-(2-Methoxyethoxy)benzophenone is likely to focus on its role in developing next-generation photoinitiators.

One promising area of investigation is the synthesis of polymeric photoinitiators based on this compound. Traditional, small-molecule photoinitiators can have issues with migration, which is a significant concern in applications such as food packaging and biomedical devices. By incorporating the this compound moiety into a polymer backbone, the resulting macrophotoinitiator would have significantly reduced mobility. Research in this area would involve the synthesis and characterization of polymers containing this benzophenone derivative and evaluating their photoinitiation efficiency. Studies have shown that polymeric benzophenone photoinitiators can exhibit higher UV absorption intensity compared to the parent benzophenone molecule. utexas.edu

Another avenue of development is the creation of multifunctional photoinitiators . These are single molecules that contain both the photoinitiating group (in this case, the benzophenone core) and a co-initiator or a polymerizable group. For instance, tethering a benzophenone moiety to an amine co-initiator can significantly increase reactivity through an intramolecular initiation step. researchgate.net Similarly, incorporating a polymerizable group, such as an acrylate, would allow this compound to be covalently bound into the polymer network during curing, further minimizing migration. researchgate.net Research could focus on designing and synthesizing such multifunctional derivatives of this compound and studying their photopolymerization kinetics.

Furthermore, the development of supramolecular photoinitiators offers a novel approach to control polymerization in a spatially resolved manner. nih.govacs.org By functionalizing molecules that can self-assemble into structures like micelles or gels with this compound, it would be possible to localize the photoinitiation process. This could enable the fabrication of complex, micro-structured materials. Future work could explore the synthesis of such self-assembling systems and their application in areas like microfluidics and tissue engineering. acs.org

The following table summarizes potential next-generation photoinitiators based on this compound and their key research objectives.

| Photoinitiator Type | Key Feature | Research Objective | Potential Advantage |

| Polymeric | Covalently bound to a polymer chain | Synthesize and characterize polymers with pendant this compound groups; evaluate photoinitiation efficiency. | Reduced migration, improved safety for sensitive applications. |

| Multifunctional | Contains both photoinitiator and co-initiator/polymerizable group | Design and synthesize derivatives with integrated amine co-initiators or acrylate groups; study photopolymerization kinetics. | Increased reactivity, covalent incorporation into the polymer network. |

| Supramolecular | Part of a self-assembling molecular system | Develop functionalized dipeptides or other molecules that form structured aggregates; investigate spatially controlled polymerization. | Fabrication of micro-structured materials, advanced material design. |

Integration into Smart Materials and Responsive Systems

"Smart materials" are materials that can respond to external stimuli, such as light, temperature, or pH. The photoresponsive nature of benzophenones makes this compound an excellent candidate for integration into such systems.

A key area of research is the development of photo-responsive hydrogels . Hydrogels are cross-linked polymer networks that can absorb large amounts of water. By incorporating this compound into the hydrogel structure, it is possible to create materials that change their properties, such as swelling or stiffness, upon exposure to UV light. This could be achieved by using the benzophenone derivative to cross-link the polymer chains. Such photo-responsive hydrogels have potential applications in drug delivery, where the release of a therapeutic agent could be triggered by light, and in soft robotics.

Another emerging application is in the creation of self-healing materials . By embedding microcapsules containing a polymerizable monomer and a photoinitiator system including this compound within a material, a crack or damage could be repaired by exposing the material to UV light. The light would rupture the microcapsules, releasing the monomer and photoinitiator, which would then polymerize and heal the crack.

Furthermore, this compound could be used to create photo-switchable surfaces . By grafting polymers containing this benzophenone derivative onto a surface, the surface properties, such as wettability or adhesion, could be altered by UV irradiation. This could have applications in microfluidic devices, where the flow of liquids could be controlled by light, and in the development of "lab-on-a-chip" systems.

The table below outlines potential applications of this compound in smart materials.

| Smart Material Application | Principle of Operation | Potential Functionality |

| Photo-responsive Hydrogels | Light-induced cross-linking or cleavage of the polymer network. | Controlled drug release, light-activated actuators in soft robotics. |

| Self-healing Materials | UV-triggered polymerization of encapsulated healing agents. | Extended material lifetime, autonomous repair of damage. |

| Photo-switchable Surfaces | Light-induced changes in the conformation or chemical state of surface-grafted polymers. | Control of fluid flow in microfluidics, switchable adhesion. |

Green Chemistry Approaches in Synthesis and Application

As environmental regulations become more stringent, there is a growing demand for greener and more sustainable chemical processes. Future research will likely focus on developing environmentally friendly methods for the synthesis and application of this compound.

In terms of synthesis, traditional methods for producing benzophenone derivatives often involve the use of hazardous reagents and solvents. A key area for green chemistry research is the development of catalytic methods that avoid the use of stoichiometric amounts of toxic reagents. For instance, the use of ionic liquids as both a catalyst and a solvent in the Friedel-Crafts acylation reaction for synthesizing benzophenones has been shown to be a more environmentally friendly alternative, with the potential for catalyst recycling. nih.gov Another approach is the use of microwave-assisted synthesis , which can significantly reduce reaction times and energy consumption. Research into microwave-assisted oxidation of diphenylmethane derivatives using clean oxidants like hydrogen peroxide could provide a greener route to benzophenones. thegoodscentscompany.com

The principles of green chemistry also extend to the application of this compound. One approach is the development of water-soluble photoinitiators . The methoxyethoxy group in this compound may impart some degree of hydrophilicity, and further modification could lead to water-soluble derivatives. This would reduce the reliance on volatile organic compounds (VOCs) as solvents in photopolymerization formulations.

Another green application is the use of renewable resources . Research could explore the synthesis of this compound or its precursors from bio-based feedstocks. This would reduce the carbon footprint of the compound and contribute to a more sustainable chemical industry.

The following table summarizes potential green chemistry approaches for this compound.

| Green Chemistry Approach | Description | Potential Benefit |

| Catalytic Synthesis | Use of recyclable catalysts, such as those in ionic liquids, for the synthesis reaction. | Reduced waste, avoidance of toxic reagents. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction and reduce energy consumption. | Faster reaction times, improved energy efficiency. |

| Water-Soluble Derivatives | Modifying the structure to enhance water solubility for use in aqueous formulations. | Reduction in the use of volatile organic compounds (VOCs). |

| Bio-based Feedstocks | Synthesizing the compound or its precursors from renewable, plant-based sources. | Reduced carbon footprint, increased sustainability. |

Advanced Characterization Methodologies for In-Situ Monitoring

To fully understand and optimize the performance of this compound as a photoinitiator, advanced characterization techniques are essential. In-situ monitoring, which allows for the real-time observation of the photopolymerization process, is particularly valuable.

Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization. researchgate.net By tracking the disappearance of the characteristic absorption bands of the monomer's reactive groups (e.g., the C=C double bond in acrylates), the rate of polymerization and the final conversion can be determined with high temporal resolution. Future studies could use RT-FTIR to investigate how the concentration of this compound, the light intensity, and the presence of co-initiators affect the polymerization kinetics.

Photo-Differential Scanning Calorimetry (Photo-DSC) is another valuable technique that measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light. researchgate.net This allows for the determination of key kinetic parameters, such as the induction period and the rate of polymerization. Photo-DSC studies of formulations containing this compound would provide crucial data for optimizing curing conditions.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is an emerging technique for monitoring photopolymerization reactions. researchgate.netnih.gov It provides detailed chemical information, allowing for the simultaneous tracking of monomer consumption and polymer formation. This can be particularly useful for studying complex polymerization systems and for identifying side reactions.

The table below highlights advanced characterization methodologies and their potential applications in studying this compound.

| Characterization Technique | Information Obtained | Research Application |

| Real-Time FT-IR Spectroscopy | Rate of monomer conversion, final degree of cure. | Kinetic studies of photopolymerization, optimization of formulation and curing parameters. |

| Photo-Differential Scanning Calorimetry | Heat of polymerization, induction period, polymerization rate. | Determination of reaction kinetics, evaluation of photoinitiator efficiency. |

| In-situ NMR Spectroscopy | Monomer consumption, polymer formation, identification of side products. | Detailed mechanistic studies of the polymerization process. |

常见问题

Q. What are the optimal synthetic routes for 4-(2-Methoxyethoxy)benzophenone, and how can yield/purity be improved?

- Methodological Answer : The compound can be synthesized via etherification of a phenolic precursor (e.g., 4-hydroxybenzophenone) with 2-methoxyethyl bromide under alkaline conditions. Key parameters include:

- Catalyst : Use potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like DMF or THF .

- Temperature : Heating at 60–80°C for 12–24 hours ensures complete reaction .

- Purification : Chromatography or recrystallization from ether/hexane mixtures improves purity .

Yield optimization (~80%) is achievable by controlling stoichiometry and avoiding side reactions like over-alkylation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyethoxy group at C4: δ ~3.5–4.5 ppm for OCH₂CH₂O) .

- LCMS/HPLC : LCMS (m/z ~270 [M+H]⁺) and reverse-phase HPLC (retention time ~0.8–1.7 min under acidic conditions) verify molecular weight and purity .

- UV-Vis : Absorption maxima near 290–310 nm (π→π* transitions) are typical for benzophenones .

Advanced Research Questions

Q. How do substituents like 2-methoxyethoxy influence the photoreactivity of benzophenone derivatives?

- Methodological Answer : The 2-methoxyethoxy group alters electron density and steric effects, impacting photo-induced electron transfer (PET). For example:

- Redox Potentials : Substituents shift reduction potentials, affecting PET efficiency with electron donors like KOtBu. Computational TDDFT studies can model these shifts .

- Complexation : Potassium ions may coordinate with the ether oxygen, enabling visible-light absorption (λ = 365–400 nm) and radical formation (e.g., ketyl radicals) .

Experimental validation involves comparing photoreactivity with unsubstituted benzophenone under controlled irradiation.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer data often arise from assay conditions or impurities. Mitigation strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may skew results .

- SAR Studies : Systematically compare analogs (e.g., varying substituent length/position) to isolate structural determinants of activity .

Q. How can computational methods guide the design of this compound-based materials?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) for applications in optoelectronics .

- Molecular Docking : Screen for binding affinity to biological targets (e.g., HIV-1 reverse transcriptase) using software like AutoDock .

- Solubility Modeling : COSMO-RS simulations optimize solvent selection for material processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。